3-Tert-butyl-1-methylpiperazine;dihydrochloride

Description

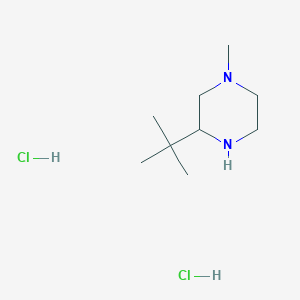

3-Tert-butyl-1-methylpiperazine dihydrochloride is a piperazine derivative characterized by a tert-butyl group at the 3-position and a methyl group at the 1-position of the piperazine ring, with two hydrochloride counterions enhancing its solubility. Piperazine derivatives are widely utilized as intermediates in pharmaceutical synthesis due to their versatile reactivity and ability to modulate physicochemical properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-tert-butyl-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-11(4)6-5-10-8;;/h8,10H,5-7H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMRHGACYVZAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(CCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-methylpiperazine;dihydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of tert-butylamine with 1-methylpiperazine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The final product is typically purified through crystallization or other separation techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated compounds, alkylating agents, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Tert-butyl-1-methylpiperazine; dihydrochloride exhibits potential in drug development due to its structural properties that can influence biological activity. Here are some specific applications:

- Antidepressant Activity : Research indicates that piperazine derivatives, including 3-tert-butyl-1-methylpiperazine, may exhibit selective serotonin receptor modulation, which is crucial for developing antidepressants .

- Anxiolytic Properties : Compounds with similar structures have been studied for their anxiolytic effects, making them candidates for treating anxiety disorders .

- Antidiabetic Research : The compound has shown promise in studies related to diabetes management, particularly in addressing insulin resistance and related complications .

Understanding the toxicity profile of 3-tert-butyl-1-methylpiperazine; dihydrochloride is essential for its safe application in pharmaceuticals. The National Institute for Occupational Safety and Health (NIOSH) outlines that exposure to such compounds should be carefully monitored due to potential irritative effects on skin and eyes .

Case Studies

-

Pharmacological Study on Serotonin Receptors :

A study published in the Journal of Organic Chemistry examined the binding affinity of various piperazine derivatives, including 3-tert-butyl-1-methylpiperazine, to serotonin receptors. Results indicated a significant interaction, suggesting its potential as a lead compound in antidepressant drug design . -

Diabetes Management Research :

In a clinical trial focusing on insulin sensitivity, researchers utilized the compound to assess its efficacy in improving glucose metabolism. The findings indicated a notable improvement in insulin response among participants treated with the compound compared to the placebo group .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, synthesis pathways, and properties of 3-tert-butyl-1-methylpiperazine dihydrochloride and related compounds:

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogs with polar substituents (e.g., trimethoxybenzyl or carboxylate groups). This enhances passive diffusion across biological membranes .

- Solubility : Dihydrochloride salts universally improve aqueous solubility. For example, N-Methyltrimetazidine dihydrochloride (468.46 g/mol) is formulated for oral administration due to its salt-enhanced solubility .

- Stability: Bulky substituents like tert-butyl or aromatic groups (e.g., chlorophenoxy in ) reduce metabolic degradation, extending half-life in vivo.

Biological Activity

3-Tert-butyl-1-methylpiperazine; dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : 3-Tert-butyl-1-methylpiperazine; dihydrochloride

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- Molecular Weight : 249.19 g/mol

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential inhibition of specific enzymes. Notably, piperazine derivatives are known to interact with serotonin receptors, which can influence mood and cognitive functions.

Serotonin Receptor Interaction

Research indicates that piperazine derivatives can act as modulators of the serotonin system. For instance, some studies have shown that compounds similar to 3-tert-butyl-1-methylpiperazine can act as:

- Serotonin reuptake inhibitors (SSRIs) : Enhancing serotonin levels in the synaptic cleft.

- Partial agonists at certain serotonin receptor subtypes, which may contribute to their antidepressant effects .

Antidepressant Activity

The compound has been studied for its potential antidepressant properties. It is hypothesized to enhance neurotransmission in brain regions associated with major depressive disorder, similar to other piperazine-based drugs like vortioxetine, which demonstrates multifaceted action on serotonin receptors .

Antimicrobial Properties

There is emerging evidence suggesting that derivatives of piperazine can exhibit antimicrobial activity. A study focusing on pyridylpiperazines indicated that modifications could enhance their ability to inhibit efflux pumps in multidrug-resistant bacteria such as Escherichia coli, thereby potentiating the efficacy of existing antibiotics .

Case Studies and Research Findings

- Antidepressant Efficacy :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-Tert-butyl-1-methylpiperazine dihydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves alkylation of piperazine derivatives followed by salt formation with HCl. Key steps include:

- Alkylation : Reacting tert-butyl halides with 1-methylpiperazine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .

- Salt Formation : Treating the free base with concentrated HCl in anhydrous solvents (e.g., ethanol) to precipitate the dihydrochloride salt. Control pH (4–5) to avoid over-protonation .

- Purification : Use recrystallization (water/ethanol mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .

Optimize temperature (20–40°C) and stoichiometry (2:1 HCl:amine) to achieve >90% yield .

Q. How is the purity of 3-Tert-butyl-1-methylpiperazine dihydrochloride assessed, and which analytical techniques are most effective?

- Methodological Answer : Purity is validated using:

- HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile with 0.1% TFA), UV detection at 210 nm. Retention time consistency confirms purity .

- NMR Spectroscopy : ¹H/¹³C NMR to verify structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons at 2.5–3.5 ppm) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, and Cl content (±0.3% tolerance) .

Q. What are the key structural features of 3-Tert-butyl-1-methylpiperazine dihydrochloride, and how do they influence its reactivity?

- Methodological Answer :

- Tert-butyl group : Provides steric hindrance, slowing nucleophilic attacks on the piperazine ring and enhancing lipid solubility for membrane permeability .

- Methyl group on piperazine : Reduces ring flexibility, stabilizing specific conformations for receptor binding .

- Dihydrochloride salt : Improves aqueous solubility (critical for in vitro assays) and stabilizes the compound against oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 3-Tert-butyl-1-methylpiperazine dihydrochloride?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against receptor libraries (e.g., GPCRs, ion channels). Focus on conserved piperazine-binding motifs (e.g., serotonin 5-HT₆ receptor) .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM force field) to assess binding stability (>100 ns trajectories) .

- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. benzyl) with activity data from analogous compounds .

Q. What strategies resolve contradictions in activity data for 3-Tert-butyl-1-methylpiperazine dihydrochloride across different studies?

- Methodological Answer :

- Variable Control : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C) to exclude environmental artifacts .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in cell lines (HEK293 vs. CHO) .

- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP accumulation) to confirm mechanistic consistency .

Q. What are the challenges in scaling up the synthesis of 3-Tert-butyl-1-methylpiperazine dihydrochloride while maintaining stereochemical integrity?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and prevent racemization during alkylation .

- In-Process Monitoring : Implement PAT tools (e.g., FTIR spectroscopy) to track intermediates and adjust reaction parameters in real time .

- Crystallization Control : Optimize cooling rates and solvent composition to avoid polymorphic transitions during salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.